molecular formula C10H11BrN4O4 B054784 2-Bromo-2'-deoxyinosine CAS No. 123994-87-6

2-Bromo-2'-deoxyinosine

Cat. No.: B054784
CAS No.: 123994-87-6
M. Wt: 331.12 g/mol
InChI Key: HGAZEBCPIVCHRO-KVQBGUIXSA-N
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Description

2-Bromo-2'-deoxyinosine is a modified nucleoside where a bromine atom substitutes the hydrogen at the 2-position of the purine base in deoxyinosine (a deaminated adenosine analogue). For example, attempts to substitute its 2-bromo group with ethyl, propyl, or benzyl amines resulted in low yields due to competing side reactions and poor regioselectivity . The compound’s reactivity is further complicated by the propensity of its base to undergo diazotization, leading to multiple byproducts during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-deoxyinosine typically involves the bromination of 2’-deoxyinosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-2’-deoxyinosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2’-deoxyinosine derivatives, while coupling reactions can produce complex nucleoside analogs with extended carbon chains.

Scientific Research Applications

2-Bromo-2’-deoxyinosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex nucleoside analogs and studying reaction mechanisms.

    Biology: Researchers use it to investigate the effects of nucleoside modifications on DNA and RNA structures and functions.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.

    Industry: It can be used in the development of diagnostic tools and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-deoxyinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to molecular targets such as enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

8-Bromo-2'-deoxyinosine

Structural Difference : Bromine is positioned at the 8-carbon of the purine ring instead of the 2-carbon.
Reactivity and Applications :

  • Radical Formation: Hydrated electrons reduce the C–Br bond in 8-Bromo-2'-deoxyinosine, generating C8 radicals that translocate to the sugar moiety. This results in selective C5' radical formation in the deoxyribose backbone, which undergoes cyclization (rate constant: $1.4 \times 10^5 \, s^{-1}$) to yield 5',8-cyclo-2'-deoxyinosine .
  • Photoreactivity: Unlike 2-Bromo-2'-deoxyinosine, 8-Bromo-2'-deoxyinosine can be converted to cyclonucleosides via a one-pot photoreaction with high diastereoselectivity (5'R:5'S = 4:1) . Theoretical Insights: Computational studies indicate that the energy gap between π* and σ* orbitals in 8-bromopurines dictates their reductive cleavage efficiency, a property absent in 2-bromo analogues .

5-Bromodeoxyuridine

Structural Difference: A thymidine analogue with bromine at the 5-position of uracil (vs. inosine’s purine base). Functional Contrast:

  • Mutagenic Activity : 5-Bromodeoxyuridine incorporates into DNA during replication, acting as a thymidine mimic. Its bromine substitution disrupts base pairing, inducing mutations or cell cycle arrest in proliferating cells .
  • Applications: Widely used in cell proliferation studies and as a radiosensitizer, contrasting with this compound’s niche role in nucleoside synthesis .

Deoxyinosine Triphosphate (dITP)

Structural Difference: The triphosphate form of deoxyinosine, lacking bromine. Functional Role:

  • PCR Applications: dITP is used in FAST-COLD-PCR to enrich mutations by pairing with multiple bases (A, C, T). This property enhances detection of low-frequency mutations in cancer diagnostics .
  • Comparison: Unlike brominated analogues, dITP’s utility stems from its ambiguous base-pairing, whereas brominated derivatives like this compound are tailored for covalent modifications .

2'-Deoxyinosine in Aptamers

Structural Context: Unmodified deoxyinosine lacks bromine but shares the hypoxanthine base. Applications:

  • Aptamer Engineering: Substitution of guanine with 2'-deoxyinosine in aptamers (e.g., AS1411) improves bioactivity by enhancing nuclease resistance and inducing S-phase cell cycle arrest in cancer cells .
  • Immunomodulation: Deoxyinosine-modified aptamers targeting immune checkpoints (e.g., 4-1BB) show superior T-cell activation compared to antibodies, a feature unexplored in brominated derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Bromine Position Key Reactivity/Property Primary Applications
This compound C2 (purine) Low-yield alkylation; diazotization byproducts Nucleoside synthesis
8-Bromo-2'-deoxyinosine C8 (purine) C5' radical cyclization ($1.4 \times 10^5 \, s^{-1}$) Cyclonucleoside synthesis
5-Bromodeoxyuridine C5 (uracil) DNA incorporation; mutagenesis Cell proliferation studies
Deoxyinosine triphosphate None Ambiguous base-pairing Mutation enrichment in PCR
2'-Deoxyinosine None Enhanced aptamer stability Cancer therapy, immunomodulation

Biological Activity

2-Bromo-2'-deoxyinosine (2-Brd-2'-dIno) is a synthetic nucleoside analog that has garnered significant attention in biochemical research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 2-position of the deoxyinosine molecule. This modification alters its chemical behavior and enhances its reactivity compared to natural nucleosides. The molecular formula for 2-Brd-2'-dIno is C10_{10}H12_{12}BrN5_5O4_4 .

Mechanisms of Biological Activity

The biological activity of 2-Brd-2'-dIno primarily stems from its incorporation into nucleic acids, where it disrupts normal base pairing and replication processes. This incorporation can lead to several significant biological effects:

  • DNA Damage and Repair Studies : 2-Brd-2'-dIno is utilized to mimic DNA lesions caused by environmental factors such as radiation or chemical mutagens. Researchers incorporate it into synthetic DNA oligonucleotides to study how cellular enzymes recognize and repair these lesions, providing insights into genomic integrity maintenance .
  • Photoreactive Oligonucleotides : By attaching a photosensitive group to the bromine atom, 2-Brd-2'-dIno can be used in photoreactive oligonucleotides. These molecules can crosslink to complementary sequences upon light exposure, facilitating studies on protein-DNA interactions and the development of novel genetic manipulation tools .
  • Interaction with Biomolecules : Studies have shown that 2-Brd-2'-dIno reacts with guanosine 3'-phosphate, leading to the formation of various adducts. These reactions are analyzed using techniques like postlabeling to understand their implications on DNA modifications induced by environmental stressors .

Antiviral and Anticancer Applications

Research indicates that 2-Brd-2'-dIno exhibits potential antiviral and anticancer properties:

  • Antitumor Activity : In studies involving murine tumor models, 2-Brd-2'-dIno analogs demonstrated significant antitumor activity against various cancers, including L1210 leukemia and B16 melanoma. The effectiveness of these compounds was found to be schedule-dependent, suggesting that administration timing can influence therapeutic outcomes .
  • Antiviral Properties : Similar compounds have shown in vivo antiviral activity, indicating that 2-Brd-2'-dIno may also possess relevant antiviral properties worth exploring further .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of 2-Brd-2'-dIno, a comparison with structurally similar compounds is valuable:

Compound NameStructural DifferenceUnique Properties
2'-DeoxyinosineLacks the bromine atomNatural nucleoside without modification
2-Bromo-2'-deoxyadenosineAdenine base instead of inosineExhibits different biological activities
7-Deaza-2'-deoxyinosineModification at the 7-positionUsed for different research applications

The presence of the bromine atom in 2-Brd-2'-dIno enhances its reactivity and potential for forming various derivatives, making it a valuable tool in synthetic chemistry and therapeutic applications .

Case Studies and Research Findings

Numerous studies have highlighted the biological implications of 2-Brd-2'-dIno:

  • DNA Repair Mechanisms : A study demonstrated that cells treated with oligonucleotides containing 2-Brd-2'-dIno showed altered repair kinetics when exposed to DNA-damaging agents, highlighting its utility in elucidating DNA repair pathways .
  • Antitumor Efficacy : Research indicated that specific dosing schedules for administering brominated nucleosides resulted in enhanced antitumor efficacy while minimizing toxicity to healthy tissues .
  • Photochemical Applications : Investigations into photoreactive oligonucleotides containing 2-Brd-2'-dIno revealed novel approaches for studying protein-DNA interactions under controlled light conditions, paving the way for advanced genetic engineering techniques .

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing 2-Bromo-2'-deoxyinosine, and how can reaction yields be optimized?

  • Methodological Answer : Substitution reactions involving this compound often proceed in low yields due to competing side reactions. For example, alkylation with ethyl, propyl, or benzyl amines typically results in yields below 20% . To optimize synthesis, researchers should consider adjusting reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of nucleophiles). Using protecting groups for the sugar moiety or employing alternative catalysts (e.g., palladium-based systems) may suppress undesired pathways. Additionally, real-time monitoring via HPLC or LC-MS can help identify intermediates and refine reaction kinetics .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while heteronuclear multiple bond coherence (HMBC) NMR identifies coupling between the bromine atom and adjacent protons . Purity can be assessed via reverse-phase HPLC with UV detection at 260 nm. For novel derivatives, X-ray crystallography provides definitive proof of stereochemistry. Always compare data with literature values for known analogs (e.g., 2-fluoro-2'-deoxyinosine) to validate assignments .

Advanced Research Questions

Q. What experimental strategies mitigate artifactual deamination during this compound analysis in DNA?

  • Methodological Answer : Artifactual deamination during sample preparation (e.g., acid hydrolysis) can inflate measured deoxyinosine levels. To avoid this, use enzymatic digestion with nuclease P1 and alkaline phosphatase to release nucleosides gently. Subsequent purification via HPLC followed by GC-MS analysis minimizes oxidation artifacts. Include internal standards (e.g., isotopically labeled 2'-deoxyinosine) to correct for recovery losses. This approach reduces baseline noise and achieves detection limits of 3–7 lesions per 10⁶ bases .

Q. How does this compound influence DNA polymerase fidelity, and how can this be quantified?

  • Methodological Answer : 2-BrdI’s bulky bromine atom introduces steric hindrance, leading to polymerase misincorporation. To study this, employ primer extension assays using template strands containing 2-BrdI. For example, Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4) shows reduced replication efficiency and increased miscoding (e.g., dCTP misinsertion) compared to unmodified deoxyinosine . Quantify fidelity via steady-state kinetics (kcat/Kmk_{cat}/K_m) or single-molecule sequencing. Pair these with molecular dynamics simulations to map steric clashes in the polymerase active site .

Q. What methodologies enable site-specific detection of this compound lesions in genomic DNA?

  • Methodological Answer : Endonuclease V (EndoV) preferentially cleaves DNA at deoxyinosine sites. Couple this with next-generation sequencing (NGS) for high-resolution mapping. A recent protocol uses EndoV to nick strands at 2-BrdI sites, followed by adapter ligation and PCR amplification for lesion enrichment. Validate results with synthetic oligonucleotides containing defined 2-BrdI positions . For low-abundance lesions, combine with CRISPR-Cas9-guided enrichment for targeted sequencing .

Q. Data Contradiction and Validation

Q. Why do reported mutagenic frequencies of this compound vary across studies?

  • Methodological Answer : Discrepancies arise from differences in polymerase selection, sequence context, and lesion quantification methods. For instance, E. coli Klenow fragment may process 2-BrdI differently than human Pol η. Standardize assays using isogenic cell lines or reconstituted replication systems. Cross-validate mutagenesis data with LC-MS/MS quantification of dNTP incorporation ratios. Control for sequence bias by testing lesions in multiple trinucleotide contexts .

Q. How reliable is this compound as a "universal base" in probe design?

  • Methodological Answer : While early studies suggested universal pairing, 2-BrdI preferentially pairs with deoxycytidine (dC) due to electronic and steric effects. This specificity is confirmed by thermal denaturation studies and NMR analysis of duplex stability . For probe design, avoid assuming universal pairing; instead, use 2-BrdI in contexts where dC is the dominant complementary base. For mixed populations, combine with degenerate bases (e.g., inosine) to broaden hybridization capacity .

Q. Tables for Key Data

Analytical Method Detection Limit Key Advantage Reference
GC-MS after enzymatic digest3–7 lesions/10⁶ basesMinimizes artifactual deamination
EndoV-assisted NGSSingle-nucleotide resolutionMaps lesion sites genome-wide
Steady-state kinetics (kcat/Kmk_{cat}/K_m)nM–μM KmK_m rangeQuantifies polymerase fidelity

Properties

IUPAC Name

2-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAZEBCPIVCHRO-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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